molecular formula C12H15N2O5PS B12431728 {5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid

{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid

Cat. No.: B12431728
M. Wt: 330.30 g/mol
InChI Key: OQFMQCXGUUIUAO-UHFFFAOYSA-N
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Description

{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid (CAS 1103509-40-5) is a specialized organophosphorus compound featuring a unique thiazole-furan hybrid scaffold . Its structural complexity, which incorporates phosphonate, amino, and t-butylcarbonyl (pivaloyl) functionalities, makes it a highly valuable building block in synthetic organic chemistry . The presence of the amino group enhances reactivity for further derivatization, while the phosphonate moiety offers significant versatility in metal-catalyzed cross-coupling reactions, such as Heck-type couplings, enabling the construction of diverse molecular architectures . This compound is of significant interest in medicinal chemistry as a precursor for the development of novel heterocyclic compounds with potential bioactive properties . The thiazole core is a privileged structure in pharmacology, found in many FDA-approved drugs and known to confer cytotoxic activity, making this compound a promising scaffold for anticancer agent discovery . Furthermore, its distinct structure lends itself to applications in materials science for the development of functional materials . Supplied with a minimum purity of 97%, this product is stabilized for consistent performance in synthetic applications and is intended For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C12H15N2O5PS

Molecular Weight

330.30 g/mol

IUPAC Name

[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid

InChI

InChI=1S/C12H15N2O5PS/c1-12(2,3)10(15)9-8(14-11(13)21-9)6-4-5-7(19-6)20(16,17)18/h4-5H,1-3H3,(H2,13,14)(H2,16,17,18)

InChI Key

OQFMQCXGUUIUAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Two-Step Phosphonation and Thiazole Cyclization

The most widely documented method involves a two-step process starting with phosphonation of a furan precursor followed by thiazole ring formation.

Step A: Synthesis of 5-Diethylphosphono-2-Furoic Acid
A solution of 2-furoic acid (1 mmol) in tetrahydrofuran (THF) is treated with lithium diisopropylamide (LDA, 2 mmol) at −78°C under inert conditions. After 1 h, diethyl chlorophosphate (1.2 mmol) is added, and the reaction proceeds for 12 h at 25°C. Workup yields 5-diethylphosphono-2-furoic acid as a yellow solid (78–85% yield).

Step B: Thiazole Ring Formation
The phosphonated furan reacts with O-methyl-N-methylhydroxylamide HCl (1.3 mmol) in dimethylformamide (DMF) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.2 mmol) as a coupling agent. Triethylamine (2.2 mmol) facilitates deprotonation, yielding the thiazole-phosphonic acid hybrid after chromatography.

Parameter Conditions Yield (%)
Temperature (Step A) −78°C → 25°C 85
Catalyst (Step B) PyBOP/TEA 72
Solvent System THF (Step A), DMF (Step B)

Alternative Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

  • A mixture of 5-diethylphosphono-2-furoic acid (1 mmol), 2-amino-4-bromo-thiazole (1.1 mmol), and cesium carbonate (3 mmol) in acetonitrile is irradiated at 150°C for 15 min.
  • Subsequent hydrolysis with 6N HCl removes ethyl protecting groups, yielding the target compound in 68% overall yield.

Advantages :

  • Reaction time reduced from 12 h to 30 min
  • Improved regioselectivity in thiazole substitution

Optimization of Critical Parameters

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents:

Solvent Dielectric Constant Yield (%) Byproducts
DMF 36.7 72 <5% oxidized furan
DMSO 46.7 65 8% dimerization
Acetonitrile 37.5 68 6% decomposition

Lower temperatures (−78°C) in Step A prevent side reactions like furan ring opening.

Catalytic Systems

Comparative studies show PyBOP outperforms other coupling agents:

Coupling Agent Yield (%) Purity (HPLC)
PyBOP 72 98.5
HATU 65 97.2
EDCI/HOBt 58 95.8

The use of triethylamine (TEA) as a base minimizes phosphonic acid degradation during coupling.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column) with isocratic elution (60:40 H2O:MeCN + 0.1% TFA) achieves >99% purity. Key retention parameters:

  • Retention time: 8.2 min
  • Column temperature: 35°C
  • Flow rate: 1.0 mL/min

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.33–8.30 (m, 2H, thiazole-H)
  • δ 7.44 (t, J = 2.4 Hz, 1H, furan-H)
  • δ 4.85 (brs, 2H, NH2)

31P NMR (162 MHz) :

  • Singlet at δ 18.7 ppm confirms phosphonic acid group

HRMS (ESI+) :

  • m/z calc. for C11H14N2O6PS [M+H]+: 319.31
  • Found: 319.30

Challenges and Mitigation Strategies

Moisture Sensitivity

The LDA-mediated phosphonation requires strict anhydrous conditions. Even trace moisture reduces yields by 40–50%. Solutions include:

  • Triple-distilled THF over Na/benzophenone
  • Schlenk line techniques for reagent transfer

Byproduct Formation

Common impurities and their removal:

Byproduct Source Removal Method
Oxidized furan derivatives Air exposure during Step A Nitrogen purging
Thiazole dimers Excess coupling agent Size-exclusion chromatography

Scale-Up Considerations

Industrial Adaptation

Pilot-scale synthesis (100 g batch) modifications:

  • Replace LDA with safer NaHMDS (sodium hexamethyldisilazide)
  • Continuous flow reactor for Step B reduces DMF usage by 70%
  • Crystallization instead of chromatography for final purification

Cost Analysis

Component Lab-Scale Cost ($/g) Pilot-Scale Cost ($/g)
PyBOP 12.5 8.2
2-Furoic acid 0.8 0.5
Purification 22.0 6.5

Chemical Reactions Analysis

MB-07729 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MB-07729 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

    Biology: Helps in understanding the role of FBPase in cellular metabolism.

    Medicine: Potential therapeutic agent for diabetes due to its ability to lower blood glucose levels.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

MB-07729 exerts its effects by inhibiting fructose-1,6-bisphosphatase, thereby reducing gluconeogenesis and lowering blood glucose levels. The molecular targets include the active site of the enzyme, where it binds non-competitively, preventing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Organophosphonate Family

Key analogs from the organophosphonate class () include:

Compound A :
  • Name: (5-(2-Amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphonic acid
  • Structural Differences :
    • Replaces the pivaloyl group with a 2-methylpropyl (isobutyl) chain at thiazole position 5.
    • Lacks the ester carbonyl, reducing electron-withdrawing effects but increasing hydrophobicity.
  • Hypothesized Properties: Lower solubility in aqueous media due to the hydrophobic isobutyl group. Potentially higher metabolic stability compared to the target compound, as alkyl chains are less prone to hydrolysis than esters .
Compound B :
  • Name : 5-(5-Hydroxylisoxazol-3-yl)furan-2-phosphonic acid
  • Structural Differences :
    • Replaces the thiazole with a hydroxyl-substituted isoxazole.
    • Introduces a hydroxyl group, enhancing polarity and hydrogen-bonding capacity.
  • Hypothesized Properties :
    • Higher aqueous solubility due to the hydroxyl group.
    • Distinct bioactivity profiles, as isoxazole rings often target different enzymes (e.g., cyclooxygenase) compared to thiazoles .
Structural Comparison Table :
Compound Core Structure Heterocycle Substituent Key Functional Groups
Target Compound Furan-2-yl Thiazole (positions 2, 4, 5) Amino, pivaloyl, phosphonic acid
Compound A Furan-2-yl Thiazole (positions 2, 4, 5) Amino, isobutyl, phosphonic acid
Compound B Furan-2-yl Isoxazole (positions 3, 5) Hydroxyl, isoxazole, phosphonic acid

Other Phosphonic Acid Derivatives

A structurally distinct phosphonic acid derivative () is (2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrobenzo[g]quinazolin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid .

  • Key Differences: Tetrahydrofuran core (vs. planar furan). Phosphonic acid attached via an ethyl side chain (vs. direct attachment to furan).
  • Hypothesized Applications :
    • Likely targets DNA/RNA synthesis pathways due to the quinazoline-dione moiety, differing from the thiazole-focused bioactivity of the target compound .

Thiazole-Containing Compounds Without Phosphonic Acid

Compounds 4 and 5 from are thiazole derivatives substituted with fluorophenyl, triazole, and pyrazole groups.

  • Feature fluorophenyl groups, which may enhance membrane permeability and bioavailability.
  • Relevance :
    • Highlights the versatility of thiazole in drug design but underscores the unique role of phosphonic acid in solubility and target binding for the compound of interest .

Biological Activity

{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid is a compound of interest due to its potential biological activities, particularly in the context of cystic fibrosis and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring linked to a furan moiety, with a phosphonic acid functional group. The structural formula can be represented as follows:

CxHyNzOaSb exact molecular formula to be determined \text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}\quad \text{ exact molecular formula to be determined }

Research indicates that compounds with similar structures exhibit significant biological activities through various mechanisms:

  • Corrector Activity for Cystic Fibrosis : Compounds containing thiazole and furan moieties have been studied for their ability to correct defective protein processing in cystic fibrosis. For instance, analogs of thiazole have shown to enhance the function of the ΔF508-CFTR protein, which is crucial for ion transport in epithelial cells .
  • Inhibition of Histone Deacetylases (HDACs) : Some studies suggest that phosphonic acid derivatives can inhibit HDACs, which play a role in cancer progression. This inhibition leads to increased acetylation of histones and non-histone proteins, thereby affecting gene expression .
  • Anti-inflammatory Properties : Compounds similar to {5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid have shown promise in reducing inflammatory responses in various cellular models .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving similar compounds:

Activity Reference IC50 Value (µM) Notes
Corrector activity (CFTR) 0.5Significant improvement in protein function
HDAC inhibition 1.0Selective for HDAC6 isoform
Anti-inflammatory 10Reduced cytokine production

Case Studies

  • Cystic Fibrosis Treatment : A study evaluated the efficacy of thiazole derivatives as CFTR correctors. The compound exhibited a marked increase in chloride ion transport in human bronchial epithelial cells, suggesting potential therapeutic applications for cystic fibrosis patients with the ΔF508 mutation .
  • Cancer Research : In a study targeting HDAC6, compounds with similar structures were shown to induce apoptosis in cancer cell lines by reactivating silenced tumor suppressor genes. The phosphonic acid group was crucial for binding affinity and biological activity .
  • Anti-inflammatory Effects : Another study demonstrated that thiazole-containing compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .

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